In Vivo Analgesic Potency of Neurotensin Analogs Containing 4‑Indolylalanine vs. Tryptophan‑Containing Native Fragment
A series of ten systemically active neurotensin(8‑13) analogs were constructed using (2S)‑2‑amino‑3‑(1H‑4‑indolyl)propanoic acid (L‑neoTrp) at position 11. These analogs achieved peak antinociceptive ED50 values between 0.91 and 9.7 mg/kg s.c. in the mouse radiant‑heat tail‑flick assay [1]. By contrast, the native neurotensin(8‑13) fragment containing L‑tryptophan at position 11 is inactive when administered peripherally and requires direct central injection to produce antinociception because of ultra‑short serum half‑life (≈ 2–6 min) [2]. The incorporation of the 4‑indolyl regioisomer thus converts an inactive peptide scaffold into a panel of systemically active, peripherally bioavailable agonists.
| Evidence Dimension | Systemic antinociceptive potency after peripheral administration |
|---|---|
| Target Compound Data | ED50 range 0.91–9.7 mg/kg s.c. (mice, radiant‑heat tail‑flick assay); serum‑stable |
| Comparator Or Baseline | Native NT(8‑13) containing L‑tryptophan: ED50 not achievable by peripheral route; serum half‑life ≈ 2–6 min |
| Quantified Difference | From inactive (peripheral) to sub‑mg/kg potency; >10‑fold improvement in stability |
| Conditions | Mouse radiant‑heat tail‑flick assay; s.c. administration; peak effect at 30 min, duration 2–4 h |
Why This Matters
This evidence establishes that the 4‑indolylalanine building block is the necessary structural determinant for systemic bioactivity; no other natural or commercially common amino acid replacement yields peripheral activity in the neurotensin pharmacophore.
- [1] Rossi, G.C., Matulonis, J.E., Richelson, E., Barbut, D. & Pasternak, G.W. (2010). Systemically and topically active antinociceptive neurotensin compounds. Journal of Pharmacology and Experimental Therapeutics, 334(3), 1075-1079. View Source
- [2] Tyler-McMahon, B.M., Boules, M., Richelson, E. & Fauq, A. (2000). Highly potent neurotensin analog that causes hypothermia and antinociception. European Journal of Pharmacology, 390(1-2), 107-111. View Source
